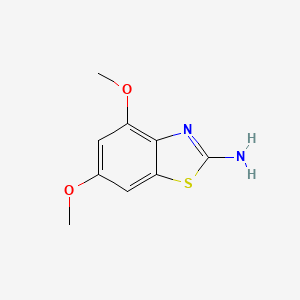

4,6-Dimethoxy-1,3-benzothiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-12-5-3-6(13-2)8-7(4-5)14-9(10)11-8/h3-4H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOYBHURRQZAGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)SC(=N2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359224 | |

| Record name | 2-Benzothiazolamine, 4,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65948-18-7 | |

| Record name | 2-Benzothiazolamine, 4,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Dimethoxy-1,3-benzothiazol-2-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 4,6-Dimethoxy-1,3-benzothiazol-2-amine, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The benzothiazole core is a privileged structure, appearing in a wide array of pharmacologically active compounds, and understanding the synthesis and verification of its derivatives is paramount for researchers in the field.[1][2] This document moves beyond a simple recitation of protocols to explain the underlying chemical principles, ensuring that researchers can not only replicate the findings but also adapt and troubleshoot the methodology. We present a reliable, field-proven synthetic protocol and a multi-technique analytical workflow for unequivocal structural confirmation and purity assessment.

Rationale and Significance

The 2-aminobenzothiazole moiety is a cornerstone in the design of bioactive molecules, with derivatives exhibiting a broad spectrum of therapeutic properties, including anticancer, antimicrobial, and neuroprotective activities.[3][4] The specific substitution pattern of methoxy groups at the 4 and 6 positions of the benzene ring significantly modulates the electronic properties and, consequently, the biological activity of the molecule. These electron-donating groups can influence molecular interactions, metabolic stability, and pharmacokinetic profiles. Therefore, a robust and well-characterized supply of this compound is a critical starting point for the development of novel chemical entities.

Synthesis of this compound

The most reliable and widely adopted method for the synthesis of 2-aminobenzothiazoles is the oxidative cyclization of an N-arylthiourea. This classic approach, known for its efficiency and scalability, proceeds via an in-situ generated thiourea intermediate from the corresponding aniline.

Synthetic Strategy and Mechanism

The synthesis commences with 3,5-dimethoxyaniline, which possesses the requisite substitution pattern for the final product. The core of the reaction involves two key transformations:

-

Formation of N-(3,5-dimethoxyphenyl)thiourea: 3,5-dimethoxyaniline reacts with potassium thiocyanate in an acidic medium (glacial acetic acid). The acid protonates the thiocyanate anion, forming thiocyanic acid (H-S-C≡N), which is then attacked by the nucleophilic amine of the aniline to yield the corresponding N-arylthiourea intermediate.

-

Oxidative Cyclization: A solution of bromine in acetic acid is introduced. Bromine acts as the oxidizing agent, facilitating an electrophilic attack on the sulfur atom of the thiourea, followed by an intramolecular electrophilic aromatic substitution on the electron-rich aniline ring. This ring-closure step is the crucial transformation that forms the thiazole portion of the benzothiazole system. The reaction is typically performed at or below room temperature to control the reactivity of bromine and minimize side reactions.[5]

The overall workflow for the synthesis is depicted below.

Figure 1: Synthetic Workflow Diagram.

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to the specified conditions and stoichiometry is critical for achieving a high yield and purity.

Reagents and Materials:

-

3,5-Dimethoxyaniline

-

Potassium Thiocyanate (KSCN)

-

Glacial Acetic Acid (AcOH)

-

Bromine (Br₂)

-

Ammonium Hydroxide (NH₄OH), concentrated solution

-

Ethyl Acetate (EtOAc)

-

Ethanol (EtOH)

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

-

Step 1: Initial Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3,5-dimethoxyaniline (1 equivalent) and potassium thiocyanate (4 equivalents) in glacial acetic acid. Stir the mixture at room temperature for 15 minutes to ensure homogeneity.[3]

-

Step 2: Bromination: Cool the flask in an ice-water bath to a temperature below 10°C. Prepare a solution of bromine (1 equivalent) in glacial acetic acid and add it to the dropping funnel. Add the bromine solution dropwise to the reaction mixture over 30-40 minutes, ensuring the temperature remains below 10°C throughout the addition.

-

Step 3: Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Step 4: Workup and Neutralization: Carefully pour the reaction mixture into a beaker containing a cold, concentrated ammonium hydroxide solution to neutralize the acetic acid. A precipitate should form.

-

Step 5: Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 times).

-

Step 6: Drying and Concentration: Combine the organic layers and wash them with water, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Step 7: Purification: Recrystallize the resulting crude solid from hot ethanol to yield pure this compound as a crystalline solid.[3]

Characterization and Structural Elucidation

Unequivocal characterization is essential to confirm the identity and purity of the synthesized molecule. A combination of spectroscopic and analytical techniques provides a complete structural picture.

Analytical Workflow

The characterization process follows a logical sequence, starting with spectroscopic methods to determine the chemical structure and concluding with methods to confirm elemental composition and purity.

Figure 2: Characterization Workflow Diagram.

Spectroscopic and Analytical Data

The following table summarizes the expected data for this compound, based on known spectral data for closely related analogues and foundational principles of spectroscopy.[3]

| Technique | Expected Observations and Rationale |

| ¹H NMR | - Aromatic Protons: Two distinct signals in the aromatic region (approx. 6.5-7.5 ppm). One proton at the 5-position and one at the 7-position, likely appearing as doublets due to meta-coupling (small J-value). - Methoxy Protons (-OCH₃): Two sharp singlets around 3.8-4.0 ppm, each integrating to 3 protons, corresponding to the two non-equivalent methoxy groups. - Amine Protons (-NH₂): A broad singlet (approx. 5.0-6.0 ppm, solvent dependent) integrating to 2 protons. This signal may exchange with D₂O. |

| ¹³C NMR | - Aromatic & Heterocyclic Carbons: Multiple signals in the 90-170 ppm range. The C2 carbon (S-C=N) is expected to be the most downfield (approx. 165-170 ppm). The two carbons attached to the methoxy groups (C4, C6) will also be downfield due to the oxygen's deshielding effect. - Methoxy Carbons (-OCH₃): Two signals around 55-60 ppm. |

| FTIR (cm⁻¹) | - N-H Stretch: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine. - C-H Stretch (Aromatic/Aliphatic): Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic -OCH₃). - C=N Stretch: A strong absorption around 1640-1660 cm⁻¹, indicative of the imine bond within the thiazole ring.[3] - C-O Stretch (Aryl Ether): Strong, characteristic bands around 1200-1250 cm⁻¹ and 1020-1075 cm⁻¹. |

| Mass Spec. | - Molecular Formula: C₉H₁₀N₂O₂S - Molecular Weight: 210.25 g/mol - Expected (M+) Peak: A strong molecular ion peak at m/z = 210. |

| Elemental | - Theoretical Values: C, 51.41%; H, 4.79%; N, 13.32%; S, 15.25%. - Experimental values should be within ±0.4% of the theoretical values. |

| Melting Point | A sharp melting point is indicative of high purity. The exact value would be determined experimentally. |

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis of this compound. By providing not only the procedural steps but also the underlying mechanistic rationale, we empower researchers to confidently prepare this valuable building block. The comprehensive characterization workflow, employing a suite of orthogonal analytical techniques, establishes a clear framework for structural verification and purity assessment, ensuring the integrity of the material for subsequent applications in drug discovery and development.

References

- RSC Publishing. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.

- Arabian Journal of Chemistry. (2014, December 4). Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. Arabian Journal of Chemistry.

- Semantic Scholar. (n.d.).

- Der Pharma Chemica. (n.d.). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica.

- PMC. (n.d.). 6-Methoxy-1,3-benzothiazol-2-amine. PMC.

- MDPI. (n.d.).

- JOCPR. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 425-431.

- Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.

- Supporting Information. (n.d.).

- ResearchGate. (2025, August 6). N-{[(6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4.

Sources

- 1. jocpr.com [jocpr.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. 6-Methoxy-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

A Technical Guide to the Physicochemical Properties of 4,6-Dimethoxy-1,3-benzothiazol-2-amine

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 4,6-Dimethoxy-1,3-benzothiazol-2-amine, a heterocyclic compound belonging to the versatile benzothiazole class. As the benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide array of biological activities, a thorough understanding of the fundamental properties of its derivatives is critical for researchers in drug discovery and development.[1][2] This document synthesizes available data with established experimental methodologies to serve as a foundational resource for scientists evaluating this compound for further study. We will delve into its chemical identity, core physicochemical parameters such as solubility, lipophilicity, and ionization, and the spectroscopic data essential for its characterization. Furthermore, this guide presents detailed, field-proven protocols for the experimental determination of these key properties, emphasizing the causality behind methodological choices to ensure data integrity and reproducibility.

Introduction and Scientific Context

The benzothiazole ring system is a cornerstone of modern medicinal chemistry, renowned for its adaptable framework that facilitates interactions with diverse biological targets.[1] Derivatives of this scaffold have demonstrated significant potential across numerous therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[3] The compound this compound is a specific analogue whose potential is predicated on its unique substitution pattern. The introduction of two methoxy groups at the 4- and 6-positions of the benzene ring significantly modulates the electronic and steric properties of the molecule compared to the parent 2-aminobenzothiazole structure.

The journey of a compound from a laboratory curiosity to a viable drug candidate is fundamentally governed by its physicochemical properties. These parameters dictate the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which in turn determines its bioavailability and potential for therapeutic efficacy.[4][5] Therefore, a rigorous and early-stage characterization of properties like solubility, lipophilicity (LogP), and the ionization constant (pKa) is not merely a data-gathering exercise; it is a critical, decision-driving step in the drug discovery pipeline. This guide is structured to provide both the foundational data and the practical experimental context required for such an evaluation.

Chemical Identity and Structure

A precise understanding of a compound's identity is the bedrock of all subsequent scientific investigation.

Table 1: Compound Identification

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 65948-18-7 | [6] |

| Molecular Formula | C₉H₁₀N₂O₂S | [7] |

| Molecular Weight | 210.25 g/mol | [7] |

| Canonical SMILES | COC1=CC2=C(C(=C1)OC)SC(=N)N2 | N/A |

Figure 1: Chemical Structure of this compound

Core Physicochemical Profile

The following table summarizes the known and predicted physicochemical properties of this compound. It is critical to note that experimental data for this specific isomer is sparse in publicly available literature; therefore, some values are based on predictions from closely related analogues and computational models.

Table 2: Summary of Physicochemical Properties

| Property | Value / Expected Range | Data Type | Notes |

|---|---|---|---|

| Physical Form | Solid | Experimental (Inferred) | Based on related benzothiazole structures.[8] |

| Melting Point | Not Experimentally Determined | N/A | Related compounds like 6-Methoxy-1,3-benzothiazol-2-amine melt at 145-147 °C.[8] |

| Boiling Point | 366.3 ± 45.0 °C | Predicted | Value predicted for the isomeric 5,6-dimethoxy-1,3-benzothiazol-2-amine.[7] |

| Aqueous Solubility | Very Slightly Soluble | Inferred | Based on the parent 2-aminobenzothiazole scaffold. The methoxy groups may slightly alter this. |

| pKa (Basic) | ~5.3 | Predicted | Value predicted for the isomeric 5,6-dimethoxy-1,3-benzothiazol-2-amine; reflects the basicity of the exocyclic amine.[7] |

| LogP | Not Experimentally Determined | N/A | The presence of two methoxy groups and the aromatic system suggests a moderate to high lipophilicity. |

Spectroscopic Characterization (Theoretical)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: two singlets in the aromatic region (likely between 6.0-7.5 ppm) corresponding to the two protons on the benzene ring, two sharp singlets around 3.8-4.0 ppm for the two non-equivalent methoxy groups (-OCH₃), and a broad singlet for the amine (-NH₂) protons which may be exchangeable with D₂O.

-

¹³C NMR: The carbon spectrum will be more complex, showing nine distinct signals. Key signals would include those for the two methoxy carbons (~55-60 ppm), the aromatic carbons (100-150 ppm), and the characteristic C=N carbon of the thiazole ring at a downfield shift (likely >160 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic N-H stretching bands (a pair of bands around 3300-3400 cm⁻¹) for the primary amine, C-H stretches for the aromatic and methyl groups (~2850-3100 cm⁻¹), C=N stretching (~1640 cm⁻¹), and strong C-O stretching for the methoxy ethers (~1050-1250 cm⁻¹).

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should show a clear molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 210.25 or 211.26, respectively, confirming the molecular weight.

Synthesis and Purity Considerations

The synthesis of 2-aminobenzothiazoles is well-established. A common and reliable method involves the oxidative cyclization of a substituted aniline with a thiocyanate salt.[2][8] For the target compound, this would logically proceed from 3,5-dimethoxyaniline.

Sources

- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CAS 65948-18-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. 5,6-DIMETHOXY-1,3-BENZOTHIAZOL-2-AMINE | 6294-52-6 [amp.chemicalbook.com]

- 8. 6-Methoxy-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

A Multi-Technique Approach to the Definitive Structure Elucidation of 4,6-Dimethoxy-1,3-benzothiazol-2-amine

Introduction: The Imperative for Unambiguous Structural Verification

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of molecules with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The precise arrangement of substituents on this heterocyclic system dictates its interaction with biological targets and, consequently, its therapeutic potential. Therefore, the definitive and unambiguous elucidation of a novel derivative's structure is not merely an academic exercise but a critical prerequisite for any meaningful drug development program.

This technical guide outlines a systematic, multi-faceted analytical workflow for the complete structure elucidation of a specific derivative, 4,6-dimethoxy-1,3-benzothiazol-2-amine . We will proceed through a logical sequence of analyses, where each technique provides a layer of evidence that, when combined, constitutes a self-validating and irrefutable structural proof. Our approach moves from foundational data regarding molecular formula and functional groups to a detailed mapping of the atomic framework, culminating in the definitive three-dimensional structure. This process underscores the causality behind our experimental choices, demonstrating how a synergistic application of modern analytical techniques ensures the highest degree of scientific integrity.

Caption: High-level workflow for definitive structure elucidation.

Synthesis and Purification: The Foundation of Quality Data

The journey to structure elucidation begins with the synthesis of the target compound. The quality of all subsequent analytical data is directly contingent upon the purity of the sample. A common and effective route to synthesize 2-aminobenzothiazole derivatives is the Hugershoff reaction, which involves the oxidative cyclization of a thiourea precursor.[2][3] For our target molecule, this involves the reaction of 3,5-dimethoxyaniline with a thiocyanate salt in the presence of bromine.

Experimental Protocol: Synthesis

-

Precursor Formation: Dissolve 3,5-dimethoxyaniline (1 equivalent) and potassium thiocyanate (2.2 equivalents) in glacial acetic acid in a three-neck flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture to 0-5°C in an ice bath.

-

Cyclization: Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the cooled, stirring mixture. The rate of addition should be controlled to maintain the temperature below 10°C.[4]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into a beaker of ice-cold water or dilute ammonium hydroxide solution to neutralize the acid and precipitate the product.[4]

-

Purification: Collect the crude solid by vacuum filtration and wash thoroughly with water. The primary purification method of choice is recrystallization from a suitable solvent, such as ethanol, to yield analytically pure this compound as a crystalline solid.

Trustworthiness: The rationale for recrystallization is paramount. This step removes unreacted starting materials, by-products, and inorganic salts, which could otherwise introduce confounding signals in spectroscopic analyses, leading to misinterpretation of the data.

Mass Spectrometry: Confirming the Molecular Blueprint

The first analytical interrogation of our purified compound is High-Resolution Mass Spectrometry (HRMS). Its purpose is twofold: to determine the accurate molecular weight and, from that, to confirm the elemental composition. We choose a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the protonated molecular ion ([M+H]⁺).[5][6]

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the purified compound (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Introduce the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).

-

Mass Analysis: Acquire the mass spectrum in positive ion mode, scanning a mass range appropriate to detect the expected molecular ion.

-

Data Processing: Determine the exact mass of the most abundant ion in the molecular ion cluster and use the instrument's software to calculate the most plausible elemental formula.

Data Presentation: Molecular Formula Confirmation

| Parameter | Expected Value | Hypothetical Observed Value |

| Molecular Formula | C₉H₁₀N₂O₂S | C₉H₁₀N₂O₂S |

| Exact Mass | 210.0463 | - |

| [M+H]⁺ (m/z) | 211.0541 | 211.0539 |

| Mass Error (ppm) | - | < 5 ppm |

Expertise & Experience: An observed mass within 5 ppm of the calculated value for C₉H₁₀N₂O₂S provides extremely high confidence in the molecular formula. This result immediately validates the successful incorporation of all expected atoms from the starting materials and rules out numerous alternative structures.

Caption: A potential fragmentation pathway for the target molecule.

FT-IR Spectroscopy: Identifying Key Functional Groups

With the molecular formula confirmed, Fourier-Transform Infrared (FT-IR) spectroscopy is employed as a rapid and non-destructive technique to verify the presence of key functional groups.[7] This serves as a crucial cross-validation of the proposed structure. For a solid sample, Attenuated Total Reflectance (ATR) is the preferred method due to its simplicity and minimal sample preparation.[5]

Experimental Protocol: FT-IR (ATR) Analysis

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric interferences (CO₂, H₂O).[5]

-

Sample Analysis: Place a small amount of the purified solid directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Record the sample spectrum, typically over a range of 4000–400 cm⁻¹.[5]

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Presentation: Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450–3300 | Medium, Sharp | N-H Stretch (primary amine) |

| 3080–3010 | Medium-Weak | Aromatic C-H Stretch |

| 2980–2850 | Medium | Aliphatic C-H Stretch (methoxy) |

| ~1620 | Strong | C=N Stretch (thiazole ring) |

| 1580–1450 | Strong-Medium | Aromatic C=C Bending |

| 1250–1200 | Strong | Aryl C-O Stretch (asymmetric) |

| 1050–1000 | Strong | Aryl C-O Stretch (symmetric) |

Expertise & Experience: The presence of a sharp N-H stretch confirms the amine group, while the strong C-O stretches are indicative of the two methoxy groups. The C=N stretch is characteristic of the thiazole ring system.[7][8] This pattern of absorptions is highly consistent with the proposed structure and provides a qualitative check that complements the quantitative MS data.

NMR Spectroscopy: Assembling the Atomic Jigsaw

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of the carbon-hydrogen framework.[9] A combination of ¹H and ¹³C NMR experiments allows for the definitive placement of the substituents on the benzothiazole core.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube. Tetramethylsilane (TMS) is used as an internal standard.[7]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

-

Data Processing: Process the raw data using Fourier transformation, phase correction, and baseline correction to obtain high-quality spectra for analysis.

Data Interpretation and Presentation

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, integration (number of protons), and coupling of all hydrogen atoms.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50 | Broad Singlet | 2H | -NH₂ |

| ~6.55 | d, J ≈ 2.0 Hz | 1H | H-7 (Aromatic) |

| ~6.30 | d, J ≈ 2.0 Hz | 1H | H-5 (Aromatic) |

| ~3.80 | Singlet | 3H | -OCH₃ (at C-6) |

| ~3.75 | Singlet | 3H | -OCH₃ (at C-4) |

Note: Chemical shifts are predictive and based on analogous structures. The broadness of the -NH₂ signal is due to quadrupole broadening and exchange.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | C-2 (C=N) |

| ~157.0 | C-6 (C-O) |

| ~152.0 | C-4 (C-O) |

| ~145.0 | C-7a (Quaternary) |

| ~132.0 | C-3a (Quaternary) |

| ~100.0 | C-7 |

| ~95.0 | C-5 |

| ~56.0 | -OCH₃ (at C-6) |

| ~55.5 | -OCH₃ (at C-4) |

Authoritative Grounding: The ¹H NMR data is particularly revealing. The presence of two distinct aromatic signals, both appearing as doublets with a small meta-coupling constant (J ≈ 2.0 Hz), is definitive proof of a 1,2,3,5-tetrasubstituted benzene ring pattern. This, combined with two distinct methoxy signals, unambiguously confirms the 4,6-dimethoxy substitution pattern. The ¹³C NMR data corroborates this by showing the expected nine distinct carbon signals.[10][11]

Caption: Logical flow of spectroscopic data interpretation.

X-Ray Crystallography: The Final, Irrefutable Proof

While the combination of MS, IR, and NMR provides overwhelming evidence, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the molecular structure in the solid state.[12] It provides a precise three-dimensional map of electron density, from which exact bond lengths, bond angles, and intermolecular interactions can be determined.[13][14]

Experimental Workflow: X-Ray Crystallography

-

Crystal Growth: Grow suitable single crystals of the purified compound, often by slow evaporation of a saturated solution.

-

Data Collection: Mount a single crystal on a diffractometer and irradiate it with monochromatic X-rays. Diffraction patterns are collected as the crystal is rotated.[12]

-

Structure Solution & Refinement: The diffraction data is used to solve the phase problem and generate an electron density map. An atomic model is built into this map and refined to achieve the best fit with the experimental data.

Trustworthiness: The output of a successful X-ray crystallographic analysis is a definitive structural model that validates the connectivity deduced from NMR and confirms the elemental composition from MS. It serves as the final arbiter in the structure elucidation process, leaving no room for ambiguity.[1]

Conclusion

The structure elucidation of this compound is a case study in the power of a logical, synergistic analytical approach. We began by confirming the molecular formula with HRMS, providing a foundational piece of the puzzle. FT-IR spectroscopy then offered a rapid validation of the key functional groups. The core of the elucidation was performed using ¹H and ¹³C NMR, which meticulously mapped the atomic connectivity and definitively established the 4,6-dimethoxy substitution pattern. Finally, X-ray crystallography stands as the ultimate arbiter for providing an irrefutable three-dimensional structure. Each step in this workflow builds upon the last, creating a self-validating system that ensures the highest level of confidence and scientific integrity, a non-negotiable standard in modern chemical and pharmaceutical research.

References

- A Comparative Crystallographic Analysis of Benzodithiazole and Benzothiazole Derivatives. (n.d.). Benchchem.

- A Comprehensive Technical Guide to the Structural Analysis and Characterization of 2-Aminobenzothiazole. (n.d.). Benchchem.

- spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole. (n.d.). Benchchem.

- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2023). ACS Omega.

- A Guide to the Spectroscopic Analysis of 2-Aminobenzothiazole. (n.d.). Benchchem.

- Synthesis, X-ray crystallographic analysis, and antitumor activity of N-(benzothiazole-2-yl)-1-(fluorophenyl)-O,O-dialkyl-alpha-aminophosphonates. (2006). PubMed.

- Al-Omran, F., & El-Khair, A. (2016). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. International Journal of Organic Chemistry, 6, 31-43.

- Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. (n.d.).

- Supporting Information. (n.d.). ScienceOpen.

- Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (n.d.).

- validating the synthesis of benzothiazole derivatives through spectroscopic methods. (n.d.). Benchchem.

- Design of 2-Aminobenzothiazole Derivatives Targeting Trypanosomatid PTR1 by a Multidisciplinary Fragment Hybridization Approach. (n.d.). Journal of Medicinal Chemistry.

- Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. (2024).

- The 2-Aminobenzothiazole Scaffold: A Comprehensive Guide to its Medicinal Chemistry. (n.d.). Benchchem.

- 13C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives. (n.d.). ResearchGate.

- 6-Methoxy-1,3-benzothiazol-2-amine. (n.d.). PMC.

- A Spectroscopic Journey: Unveiling the Characteristics of 4,7-Dibromobenzo[d]thiazol-2-amine and Its Precursors. (n.d.). Benchchem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 6-Methoxy-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. repository.qu.edu.iq [repository.qu.edu.iq]

- 9. benchchem.com [benchchem.com]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis, X-ray crystallographic analysis, and antitumor activity of N-(benzothiazole-2-yl)-1-(fluorophenyl)-O,O-dialkyl-alpha-aminophosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2’-ylthio)acetohydrazide [scirp.org]

A Technical Guide to the Spectroscopic Characterization of 4,6-Dimethoxy-1,3-benzothiazol-2-amine

Abstract: This document provides an in-depth technical guide on the spectroscopic characterization of 4,6-Dimethoxy-1,3-benzothiazol-2-amine (CAS 65948-18-7). While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, this guide synthesizes predicted data with field-proven insights derived from closely related analogs and foundational spectroscopic principles. It is designed for researchers, medicinal chemists, and drug development professionals, offering a robust framework for the structural elucidation and analytical validation of this important heterocyclic scaffold. All interpretations are grounded in authoritative sources to ensure scientific integrity.

Introduction and Molecular Overview

This compound belongs to the 2-aminobenzothiazole class of compounds, a privileged scaffold in medicinal chemistry renowned for a wide spectrum of biological activities.[1] The introduction of two methoxy groups onto the benzene ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic profile, making its precise structural confirmation paramount for any research or development endeavor.

This guide will detail the expected spectroscopic signature of the target molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The analysis is built upon the well-documented data of structural analogs, primarily 6-Methoxy-1,3-benzothiazol-2-amine, providing a scientifically rigorous and predictive framework.[2]

Molecular Structure and Atom Numbering

The structure and IUPAC numbering scheme for this compound are presented below. This convention will be used throughout the guide for spectral assignments.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. For the title compound, ¹H and ¹³C NMR are critical for confirming the substitution pattern and overall structure.

¹H NMR Spectroscopy: Predicted Data & Interpretation

The proton NMR spectrum is expected to be relatively simple, revealing two distinct aromatic protons, two methoxy groups, and an amine group. The predicted chemical shifts (in ppm) are based on a DMSO-d₆ solvent, a common choice for polar heterocyclic compounds.[3]

Table 1: Predicted ¹H NMR Data

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.50 | Broad Singlet | 2H | -NH₂ |

| ~6.85 | Singlet | 1H | H7 |

| ~6.40 | Singlet | 1H | H5 |

| ~3.80 | Singlet | 3H | 6-OCH₃ |

| ~3.75 | Singlet | 3H | 4-OCH₃ |

Causality Behind Predictions:

-

-NH₂ Protons: The amine protons are expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential solvent exchange. Its chemical shift can be highly variable.

-

Aromatic Protons (H5, H7): In the analogous 6-Methoxy-1,3-benzothiazol-2-amine, the aromatic protons appear as doublets due to coupling.[2] However, in the 4,6-dimethoxy derivative, H5 and H7 are meta to each other, resulting in minimal to no observable coupling (⁴JHH ≈ 0 Hz). Therefore, they are predicted to appear as sharp singlets. The H7 proton is deshielded by the adjacent sulfur and nitrogen atoms, while the H5 proton is shielded by two ortho/para methoxy groups, placing it further upfield.

-

Methoxy Protons (-OCH₃): The two methoxy groups are in distinct electronic environments and should appear as two separate singlets, each integrating to 3 protons. Their exact positions are similar, but resolvable on a high-field instrument (e.g., 400 MHz or higher).

¹³C NMR Spectroscopy: Predicted Data & Interpretation

The proton-decoupled ¹³C NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data

| Predicted Shift (δ, ppm) | Carbon Assignment | Rationale |

|---|---|---|

| ~168.0 | C2 | Guanidinic carbon, highly deshielded by two adjacent heteroatoms (N, S).[2] |

| ~156.0 | C6 | Aromatic C-O, deshielded by oxygen. |

| ~150.0 | C4 | Aromatic C-O, deshielded by oxygen. |

| ~145.0 | C7a | Quaternary carbon at the ring junction, deshielded by nitrogen. |

| ~135.0 | C3a | Quaternary carbon at the ring junction, deshielded by sulfur. |

| ~115.0 | C7 | Aromatic C-H, influenced by adjacent S and N atoms. |

| ~95.0 | C5 | Aromatic C-H, strongly shielded by two ortho/para methoxy groups.[4] |

| ~56.0 | 6-OCH₃ | Typical chemical shift for an aromatic methoxy carbon. |

| ~55.5 | 4-OCH₃ | Similar environment to the 6-methoxy carbon. |

Expert Insights: The key to interpreting the ¹³C NMR spectrum lies in the significant upfield shift of the C5 carbon. The powerful electron-donating resonance effects of the methoxy groups at positions 4 and 6 will concentrate electron density at position 5, shielding it heavily and pushing its resonance to a uniquely low chemical shift for an aromatic carbon.[5][6] This feature serves as a powerful diagnostic marker for the 4,6-disubstitution pattern.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and data integrity.

Workflow: NMR Sample Preparation and Analysis

Caption: Standard workflow for acquiring NMR spectra of the title compound.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying key functional groups within a molecule. The spectrum provides a characteristic "fingerprint" based on molecular vibrations.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

|---|---|---|---|

| 3450 - 3300 | Asymmetric & Symmetric N-H Stretch | Medium | Primary Amine (-NH₂) |

| 3080 - 3010 | Aromatic C-H Stretch | Weak | Benzene Ring |

| 2980 - 2850 | Aliphatic C-H Stretch | Medium | Methoxy (-OCH₃) |

| ~1640 | N-H Bend (Scissoring) | Strong | Primary Amine (-NH₂) |

| ~1610, ~1500 | C=C Aromatic Ring Stretch | Medium-Strong | Benzene Ring |

| ~1570 | C=N Stretch | Strong | Thiazole Ring |

| ~1250, ~1050 | Asymmetric & Symmetric C-O Stretch | Strong | Aryl-Alkyl Ether (-O-CH₃) |

Authoritative Interpretation:

-

Primary Amine Confirmation: The presence of a primary amine is unequivocally confirmed by two distinct bands in the 3450-3300 cm⁻¹ region (asymmetric and symmetric N-H stretches) and a strong N-H bending vibration around 1640 cm⁻¹.[7][8] This pattern reliably distinguishes it from secondary or tertiary amines.

-

Aromatic & Ether Groups: Strong absorptions corresponding to the C-O stretching of the aryl-alkyl ether bonds are expected and are highly characteristic.[2] These, combined with the aromatic C=C and C=N stretching bands, form a complex but reproducible pattern in the fingerprint region (1600-1000 cm⁻¹).

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining high-quality IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Lower the press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its elemental composition.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z (Mass/Charge) | Predicted Identity | Interpretation |

|---|---|---|

| 210 | [M]⁺ | Molecular Ion: Corresponds to the exact mass of C₉H₁₀N₂O₂S. |

| 195 | [M - CH₃]⁺ | Loss of a methyl radical from one of the methoxy groups. |

| 167 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the ion at m/z 195. |

| 152 | [M - 2(CH₃) - CO]⁺ | Loss of the second methyl radical. |

Expert Insights on Fragmentation: The benzothiazole core is a very stable aromatic system. Under electron ionization (EI), the molecular ion [M]⁺ is expected to be prominent. The primary fragmentation pathway will likely involve the loss of a methyl radical (•CH₃) from one of the methoxy groups, which is a common fragmentation for methoxy-substituted aromatic compounds. Subsequent losses of neutral molecules like carbon monoxide (CO) can also be expected. High-Resolution Mass Spectrometry (HRMS) is essential for unambiguous confirmation of the elemental formula. For C₉H₁₀N₂O₂S, the calculated exact mass is 210.0463 Da. An experimental HRMS value within ±5 ppm of this calculated mass would provide definitive confirmation of the molecular formula.[3]

Experimental Protocol for MS Data Acquisition (ESI-TOF)

Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer is ideal for obtaining accurate mass data.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of protonated molecules, [M+H]⁺.

-

Mass Analysis: Analyze the ions using a TOF mass analyzer, which provides high mass accuracy.

-

Data Calibration: Use an internal or external calibrant to ensure high mass accuracy for the measurement. The expected m/z for the protonated molecule [C₉H₁₁N₂O₂S]⁺ would be 211.0541 .

Conclusion

The structural characterization of this compound can be confidently achieved through a combined spectroscopic approach. This guide provides a robust, predictive framework based on established chemical principles and data from analogous structures. The key diagnostic features to look for are:

-

¹H NMR: Two aromatic singlets and two distinct methoxy singlets.

-

¹³C NMR: A highly shielded aromatic carbon (C5) around 95 ppm.

-

IR: A pair of N-H stretching bands (primary amine) and strong C-O ether bands.

-

HRMS: An accurate mass measurement confirming the elemental formula C₉H₁₀N₂O₂S.

By following the outlined protocols and using these interpretive guidelines, researchers can unambiguously confirm the identity and purity of this valuable chemical entity.

References

- S. V. Upadhyay & R. V. Zala (2019). Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. International Journal of Pharmacy and Biological Sciences, 9(1), 199-207.

-

University of California, Los Angeles (n.d.). IR: amines. Retrieved from UCLA Chemistry & Biochemistry. [Link]

-

A. S. Gak et al. (2020). Supporting Information: The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of tetrakis(4-aminophenyl)methane and 2,6-naphthalenedisulfonate as a new class of recyclable Brønsted acid catalysts. Beilstein Journal of Organic Chemistry, 16, 1124–1134. [Link]

- S. A. Kuznetsova et al. (2020). Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF)

-

A. Saeed, F. Iqbal, C. A. Florke, M. Z. Siddiqui & H. S. M. Lu (2012). 6-Methoxy-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2240. [Link]

-

A. Saeed et al. (2012). 6-Methoxy-1,3-benzothiazol-2-amine. PMC. [Link]

- G. Sadhasivam & K. Kulanthai (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 425-431.

- J. S. Jadhav et al. (2014-2015). Synthesis and characterization of 1,3-diphenylallylidenebenzothiazol-2-amine derivatives. International Journal of ChemTech Research, 7(6), 2809-2813.

-

O. M. Salih et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central. [Link]

- V. I. Okonkwo et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.

-

PubChem (n.d.). 2-Amino-6-methoxybenzothiazole. Retrieved from PubChem. [Link]

-

NIST (n.d.). 2-Benzothiazolamine. Retrieved from the NIST WebBook. [Link]

-

J. L. R. Williams et al. (2018). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. [Link]

-

M. E. Gonzalez-Lara et al. (2018). 13C NMR Analysis of some 4‐hydroxy‐2H‐1,2‐benzothiazine 1,1‐dioxides. ResearchGate. [Link]

-

Oregon State University (n.d.). 13C NMR Chemical Shifts. Retrieved from Oregon State University Chemistry. [Link]

-

B. C. Smith (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

-

M. S. El-Gawad et al. (2022). 6‐Nitro‐1,3‐benzothiazol‐2‐amine and 1,2‐diphenylethane‐1,2‐dione react... Wiley Online Library. [Link]

-

PubChem (n.d.). Benzo(d)thiazol-2-amine. Retrieved from PubChem. [Link]

-

J. Clark (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

A. P. de Almeida et al. (2020). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PMC - NIH. [Link]

-

S. G. KSHIRSAGAR (2021). Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. DigitalCommons@UMaine. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. 6-Methoxy-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

The Versatile Scaffold: A Technical Guide to the Biological Activities of Substituted 2-Aminobenzothiazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminobenzothiazole core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its remarkable and diverse pharmacological profile. This technical guide provides an in-depth exploration of the multifaceted biological activities exhibited by substituted 2-aminobenzothiazole derivatives. We will delve into the synthetic strategies, mechanisms of action, and structure-activity relationships (SAR) that govern their efficacy as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering not only a thorough review of the existing literature but also detailed experimental protocols and visual aids to facilitate further investigation and application of this versatile chemical entity.

The 2-Aminobenzothiazole Core: A Gateway to Diverse Bioactivity

The benzothiazole ring system, an amalgamation of a benzene and a thiazole ring, is a cornerstone in the development of therapeutic agents.[1] The introduction of an amino group at the 2-position significantly enhances the molecule's reactivity and potential for functionalization, making 2-aminobenzothiazole a highly valuable synthon in the synthesis of pharmacologically active compounds.[1][2] The ease of substitution on the amino group and the benzene ring allows for the creation of vast libraries of derivatives with a wide spectrum of biological activities.[2] These activities range from targeting malignant cells to combating microbial infections and modulating inflammatory and neurological pathways.[1][3]

The fundamental structure of 2-aminobenzothiazole is depicted below:

Caption: The core chemical structure of 2-aminobenzothiazole.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted 2-aminobenzothiazoles have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[4][5] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[4][6]

Mechanism of Action: A Multi-pronged Attack

The anticancer effects of 2-aminobenzothiazole derivatives are attributed to their ability to interact with multiple cellular targets:

-

Kinase Inhibition: A significant number of these compounds act as inhibitors of various protein kinases, including tyrosine kinases (e.g., VEGFR-2, EGFR) and serine/threonine kinases (e.g., CDK2, Akt, mTOR).[1][4] By blocking the ATP-binding sites of these enzymes, they disrupt downstream signaling pathways essential for tumor growth and angiogenesis.[1] For instance, certain derivatives have shown potent inhibition of PI3Kγ and PIK3CD/PIK3R1, key components of the PI3K/Akt/mTOR pathway.[1][7]

-

Topoisomerase Inhibition: Some derivatives interfere with the function of DNA topoisomerases, enzymes that are critical for DNA replication and repair. This leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis in cancer cells.[4]

-

Induction of Apoptosis: Many 2-aminobenzothiazole compounds induce programmed cell death by modulating the expression of pro-apoptotic (e.g., caspases, Bcl-2) and anti-apoptotic proteins.[1]

Caption: Anticancer mechanisms of 2-aminobenzothiazoles.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to evaluate the cytotoxic effects of compounds on cancer cell lines.[8][9]

Principle: Viable cells with active mitochondria contain reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan product.[9] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the substituted 2-aminobenzothiazole derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[9]

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[9]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[8]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[9]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 2-aminobenzothiazole derivatives is significantly influenced by the nature and position of substituents on both the benzothiazole ring and the 2-amino group. For example, the introduction of piperazine moieties has been shown to enhance anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.[1][7] Furthermore, substitutions on the phenyl ring of the benzothiazole core can modulate the compound's selectivity and potency.

Table 1: Anticancer Activity of Selected 2-Aminobenzothiazole Derivatives

| Compound | Substitution Pattern | Target Cell Line | IC₅₀ (µM) | Reference |

| OMS5 | 4-Nitroaniline at the 2-amino group | A549 (Lung) | 22.13 | [1][7] |

| OMS14 | 1-(4-Nitrophenyl)piperazine at the 2-amino group | MCF-7 (Breast) | 61.03 | [1][7] |

| Compound 23 | 2-Aminobenzothiazole derivative | HT-29 (Colon) | Not specified as IC₅₀, but potent | [4] |

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted 2-aminobenzothiazoles have demonstrated significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi.[10][11]

Mechanism of Action: Disrupting Microbial Integrity

The antimicrobial action of these compounds is often attributed to their ability to interfere with essential microbial processes:

-

Inhibition of Cell Wall Synthesis: Some derivatives may disrupt the synthesis of the bacterial cell wall, leading to cell lysis.

-

Enzyme Inhibition: They can inhibit crucial microbial enzymes involved in metabolic pathways or DNA replication.

-

Membrane Disruption: Certain compounds may alter the permeability of the microbial cell membrane, leading to the leakage of intracellular components.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13][14]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][15]

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth).

-

Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.[15]

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[14]

Caption: Broth microdilution workflow for MIC determination.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of 2-aminobenzothiazoles is highly dependent on the substituents. For instance, the incorporation of sulfonamide moieties has been shown to enhance antibacterial activity.[16] The nature of the substituent at the 2-amino position also plays a critical role in determining the spectrum and potency of antimicrobial action.[17] Some studies have shown that certain derivatives are more effective against Gram-positive bacteria, while others exhibit broad-spectrum activity.[18]

Anti-inflammatory and Analgesic Activities

Chronic inflammation is a key contributor to various diseases. Substituted 2-aminobenzothiazoles have demonstrated promising anti-inflammatory and analgesic properties, suggesting their potential in treating inflammatory disorders and pain.[19][20][21]

Mechanism of Action: Modulating Inflammatory Cascades

The anti-inflammatory effects of these compounds are often linked to their ability to:

-

Inhibit Cyclooxygenase (COX) Enzymes: Some derivatives act as inhibitors of COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[22][23]

-

Reduce Pro-inflammatory Cytokine Production: They can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[24]

-

Inhibit Nitric Oxide (NO) Production: Overproduction of NO is associated with inflammation, and some 2-aminobenzothiazoles can inhibit its synthesis.[25][26]

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-Induced TNF-α Release in Macrophages)

This assay assesses the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.[24]

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production and release of inflammatory mediators like TNF-α.

Step-by-Step Methodology:

-

Cell Culture: Culture a macrophage cell line (e.g., THP-1) in a 96-well plate.[24]

-

Compound Pre-treatment: Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce TNF-α production.[24]

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated control.

Anticonvulsant Activity: Modulating Neuronal Excitability

Several 2-aminobenzothiazole derivatives have been identified as potential anticonvulsant agents, showing promise for the treatment of epilepsy.[3][27]

Mechanism of Action: Targeting Neuronal Channels and Receptors

The anticonvulsant properties of these compounds are thought to involve:

-

Modulation of Ion Channels: They may interact with voltage-gated sodium or calcium channels, thereby reducing neuronal hyperexcitability.

-

Enhancement of GABAergic Neurotransmission: Some derivatives may enhance the activity of the inhibitory neurotransmitter GABA.[28]

Experimental Protocol: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

The MES test is a widely used animal model to identify compounds that can prevent the spread of seizures.[29][30][31]

Principle: An electrical stimulus is applied to the cornea or ears of an animal (typically a mouse or rat), inducing a maximal tonic-clonic seizure. The ability of a compound to prevent the tonic hind limb extension phase of the seizure is indicative of its anticonvulsant activity.

Step-by-Step Methodology:

-

Animal Preparation: Administer the test compound to a group of animals (e.g., mice) via an appropriate route (e.g., intraperitoneal injection). A control group receives the vehicle.

-

Electrical Stimulation: At the time of peak drug effect, deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal or ear-clip electrodes.[30]

-

Observation: Observe the animals for the presence or absence of the tonic hind limb extension.

-

Data Analysis: The compound is considered to have anticonvulsant activity if it protects a significant percentage of the animals from the tonic hind limb extension compared to the control group.

Future Perspectives and Conclusion

The substituted 2-aminobenzothiazole scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse range of biological activities, coupled with the synthetic accessibility of these compounds, makes them an attractive area for further research and development. Future efforts should focus on optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives through rational drug design and comprehensive SAR studies. The detailed experimental protocols provided in this guide are intended to empower researchers to effectively evaluate the biological potential of novel 2-aminobenzothiazole compounds and contribute to the advancement of new therapies for a multitude of diseases.

References

-

Al-Ostath, O. M. S., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]

-

Al-Ostath, O. M. S., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]

-

Jain, S. K., et al. (2011). Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Der Pharma Chemica. Available at: [Link]

-

Deodhar, M. N., Dongre, A. C., & Kudale, S. D. (2011). Analgesic and Antiinflammatory Activity of Derivatives of 2-Aminobenzothiazole. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Kumar, A., et al. (2022). Synthesis and Antimicrobial Screening of Some Novel 2-amino Benzothiazole Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Slideshare. (n.d.). Determination of anticonvulsant activity of drugs using animal models. Retrieved from: [Link]

-

Royal Society of Chemistry. (2019). Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. RSC Advances. Available at: [Link]

-

Vels University. (2018). IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

-

National Center for Biotechnology Information. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds. Available at: [Link]

-

National Institutes of Health. (2018). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Design, Development and Therapy. Available at: [Link]

-

PubMed. (2013). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Immunological Methods. Available at: [Link]

-

ResearchGate. (2018). In vitro pharmacological screening methods for anti-inflammatory agents. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

-

Indian Journal of Pharmacology. (1998). METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. Available at: [Link]

-

PubMed. (2006). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Atherosclerosis. Available at: [Link]

-

MDPI. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics. Available at: [Link]

-

ResearchGate. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre. Available at: [Link]

-

ResearchGate. (2023). Synthesis and Antibacterial Activities of 2-Aminobenzothiazole clubbed Sulphonamide Derivatives. Journal of Population Therapeutics and Clinical Pharmacology. Available at: [Link]

-

International Journal of ChemTech Research. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Available at: [Link]

-

ResearchGate. (2011). Analgesic and Antiinflammatory Activity of Derivatives of 2-Aminobenzothiazole. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

ResearchGate. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry. Available at: [Link]

-

Eco-Vector Journals Portal. (2023). In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents. Drug development & registration. Available at: [Link]

-

University of Baghdad Digital Repository. (2021). Synthesis and Preliminary Antimicrobial Activity Evaluation of New Amide Derivatives of 2-aminobenzothiazole. International Journal of Drug Delivery Technology. Available at: [Link]

-

National Center for Biotechnology Information. (2018). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. mSphere. Available at: [Link]

-

Journal of Advanced Zoology. (2023). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Available at: [Link]

-

Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Infectious Disease Reports. Available at: [Link]

-

National Center for Biotechnology Information. (2016). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

National Genomics Data Center. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry. Available at: [Link]

-

Creative Diagnostics. (n.d.). Antimicrobial Susceptibility Test Kits. Retrieved from: [Link]

-

International Journal of Research in Pharmaceutical Sciences. (2020). A Review on Recent Development and biological applications of benzothiazole derivatives. Available at: [Link]

-

Journal of Applied Pharmaceutical Science. (2023). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Available at: [Link]

-

INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from: [Link]

-

ResearchGate. (2014). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Medicinal Chemistry. Available at: [Link]

-

World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from: [Link]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from: [Link]

-

Bio-Science. (2023). Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. Eurasian Journal of Science and Engineering. Available at: [Link]

-

YouTube. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. JoVE. Available at: [Link]

-

MDPI. (2022). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules. Available at: [Link]

-

Slideshare. (n.d.). Screening Methods of Anti-epileptic drugs. Retrieved from: [Link]

-

PubMed. (2009). A structure-activity relationship study of compounds with antihistamine activity. Acta Poloniae Pharmaceutica. Available at: [Link]

Sources

- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pcbiochemres.com [pcbiochemres.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 9. benchchem.com [benchchem.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 12. mdpi.com [mdpi.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. apec.org [apec.org]

- 15. integra-biosciences.com [integra-biosciences.com]

- 16. researchgate.net [researchgate.net]

- 17. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. uokerbala.edu.iq [uokerbala.edu.iq]

- 19. asianpubs.org [asianpubs.org]

- 20. sphinxsai.com [sphinxsai.com]

- 21. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents - Mishra - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]

- 24. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ir.vistas.ac.in [ir.vistas.ac.in]

- 26. researchgate.net [researchgate.net]

- 27. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 28. mdpi.com [mdpi.com]

- 29. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]

- 30. ijpp.com [ijpp.com]

- 31. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

The Therapeutic Landscape of Dimethoxy Benzothiazole Derivatives: A Technical Guide to Unlocking Novel Pharmacological Targets

Abstract

The benzothiazole scaffold, a privileged heterocyclic system in medicinal chemistry, has given rise to a plethora of derivatives with significant therapeutic potential. Among these, dimethoxy benzothiazole derivatives have emerged as a particularly promising class of compounds, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive exploration of the key therapeutic targets of these molecules, with a focus on their applications in oncology, infectious diseases, and neurodegenerative disorders. By delving into the underlying mechanisms of action, presenting detailed experimental protocols, and summarizing critical structure-activity relationship data, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to accelerate the discovery and development of next-generation therapeutics based on the dimethoxy benzothiazole core.

Introduction: The Dimethoxy Benzothiazole Scaffold - A Privileged Motif in Drug Discovery

The benzothiazole ring system, an amalgamation of a benzene and a thiazole ring, represents a cornerstone in the design of bioactive molecules. Its rigid, planar structure and the presence of heteroatoms facilitate diverse, high-affinity interactions with a wide array of biological macromolecules. The introduction of dimethoxy substituents onto the benzothiazole core or its appended phenyl rings profoundly influences the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. These modifications have been instrumental in unlocking potent and selective activities against a range of therapeutic targets.

This guide will navigate the intricate landscape of dimethoxy benzothiazole pharmacology, dissecting the molecular pathways and cellular processes modulated by these versatile compounds. We will explore their established and emerging roles as anticancer, antimicrobial, and neuroprotective agents, providing a robust framework for future research and development endeavors.

Anticancer Therapeutic Targets: Disrupting the Machinery of Malignancy

Dimethoxy benzothiazole derivatives have demonstrated significant promise as anticancer agents, exhibiting potent activity against a variety of human cancer cell lines, including those of the breast, colon, lung, and prostate.[1][2][3][4] Their mechanisms of action are multifaceted, often involving the modulation of critical cellular processes such as proliferation, apoptosis, and cell cycle progression. Several key molecular targets have been identified, which are detailed below.

Microtubule Dynamics: Targeting the Cytoskeleton for Mitotic Catastrophe

Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.[1] Certain dimethoxy benzothiazole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to mitotic arrest in the G2/M phase and subsequent apoptosis.[5]

These compounds bind to the colchicine-binding site on β-tubulin, preventing the assembly of tubulin heterodimers into microtubules. This disruption of the microtubule network activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately, apoptotic cell death. The 2-(3,4,5-trimethoxyphenyl) moiety is a common feature in many potent benzothiazole-based tubulin inhibitors.

Caption: Mechanism of microtubule disruption by dimethoxy benzothiazole derivatives.

This fluorescence-based assay monitors the assembly of purified tubulin into microtubules in the presence of the test compound.

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Fluorescent reporter (e.g., DAPI)

-

96-well, black, clear-bottom microplate

-

Temperature-controlled microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a 2x tubulin stock solution (e.g., 4 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP and 15% glycerol. Keep on ice.

-

Prepare a 10x stock of the dimethoxy benzothiazole derivative in an appropriate solvent (e.g., DMSO), and then dilute to 2x in General Tubulin Buffer.

-

Prepare 2x stocks of positive (e.g., Paclitaxel) and negative (e.g., Nocodazole) controls.

-

-

Assay Setup:

-

Pre-warm the microplate reader to 37°C.

-